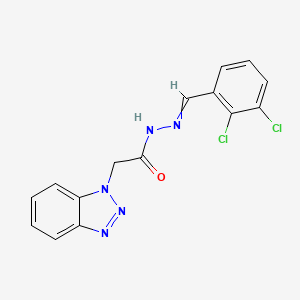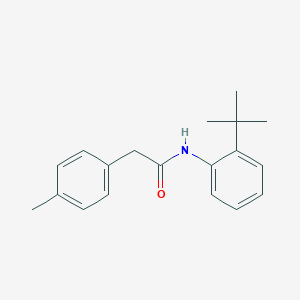
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to understand the role of adenosine receptors in various physiological and pathological conditions.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. This leads to a decrease in the effects of adenosine on various physiological functions.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the effects of adenosine on the cardiovascular system, including reducing heart rate and blood pressure. It has also been shown to reduce the effects of adenosine on the respiratory system, including reducing respiratory rate and tidal volume. In addition, N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been shown to have effects on the central nervous system, including reducing the sedative effects of adenosine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological functions. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide. One area of interest is the role of adenosine A1 receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel drugs that target adenosine receptors for therapeutic purposes. Additionally, further investigation is needed to understand the effects of adenosine A1 receptor blockade on other physiological functions, such as immune system regulation.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide involves the reaction of 2,4-dimethoxybenzylamine with 1-bromo-1-phenylcyclopentane-1-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine receptors are known to play a crucial role in regulating cardiovascular, respiratory, and central nervous system functions. N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide has been used in studies to understand the effects of adenosine A1 receptor blockade on these functions.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-16-10-11-17(18(14-16)24-2)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKRJYRTVIIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-phenylcyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)



![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)



![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)